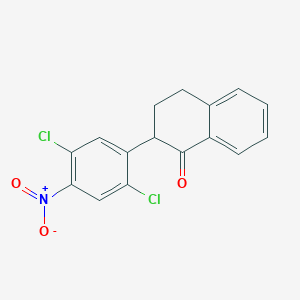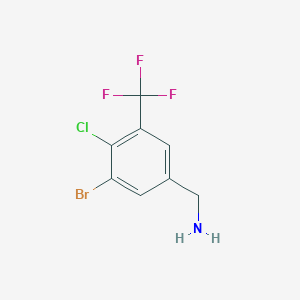![molecular formula C12H25NO B12088081 2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a cyclic compound with a cyclohexane ring and an amino group attached to it.
- The compound’s structure features a hydroxyl group (OH) on the cyclohexane ring, which makes it an alcohol.
- Its systematic name indicates that the amino group is attached to the 3-methylpentan-2-yl position.
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol: , also known by its systematic name , has the chemical formula .
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reduction of a corresponding ketone or aldehyde. For example, the reduction of 2-[(3-methylpentan-2-yl)amino]cyclohexanone can yield the desired alcohol.
Reaction Conditions: Reduction reactions typically use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is often synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactions: 2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May have applications in drug discovery or as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological effects.
Industry: Limited information on industrial applications.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its unique structure—combining a cyclohexane ring, an amino group, and an alcohol—sets it apart.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(3-methylpentan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-9(2)10(3)13-11-7-5-6-8-12(11)14/h9-14H,4-8H2,1-3H3 |
InChI Key |
JCLVWJRVXOQGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
amine](/img/structure/B12088034.png)
![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)

-](/img/structure/B12088066.png)




